1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 181.19 g/mol. It is classified as a cyclobutane carboxylic acid and features an isoxazole ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and material science. The compound is recognized for its role in biological systems and its potential therapeutic applications.
The compound is identified by its CAS number 1535427-10-1 and can be found in various chemical databases, including PubChem . It belongs to the broader category of carboxylic acids, specifically those containing cyclobutane structures combined with heterocyclic moieties like isoxazole. This classification highlights its relevance in organic synthesis and pharmaceutical development.
The synthesis of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can be approached through several methods, often involving the construction of the cyclobutane ring followed by the introduction of the isoxazole group.
Technical Details:
The precise synthetic routes may vary based on available starting materials and desired yields, but typically involve mild reaction conditions to enhance safety and efficiency .
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid participates in various chemical reactions typical of carboxylic acids, including esterification, amide formation, and decarboxylation.
Technical Details:
These reactions are fundamental in organic synthesis for producing derivatives that can be used in further applications or studies.
The mechanism of action of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is primarily explored in the context of its potential pharmacological effects. Compounds containing isoxazole rings often exhibit interactions with biological receptors, influencing various signaling pathways.
Research indicates that compounds like 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid may act as antagonists for specific receptors, including lysophosphatidic acid receptors, which are implicated in fibrosis and other pathological conditions . This interaction suggests a therapeutic potential that warrants further investigation.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound .
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid has potential applications in various scientific fields:
Research continues to explore its full range of applications, particularly in drug development where its interaction with biological systems could lead to novel therapeutic agents .
Isoxazole, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in drug discovery due to its versatile bioactivity and favorable physicochemical properties. This electron-rich aromatic system demonstrates metabolic stability while enabling diverse non-covalent interactions (hydrogen bonding, dipole-dipole, π-stacking) with biological targets [3] [7]. Isoxazole derivatives exhibit broad-spectrum pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, often linked to specific structural modifications on the ring [4]. Their synthetic accessibility via 1,3-dipolar cycloadditions or condensation reactions further enhances their pharmaceutical utility [7].
Mechanistically, isoxazole-containing compounds modulate critical biological pathways. They inhibit aromatase, tubulin polymerization, histone deacetylases (HDAC), and protein kinases, disrupting cancer cell proliferation [3]. For example, derivatives like 5-(4-Methoxy-naphthalene-1-yl)-4-(4-methoxy-phenyl)-4,5-dihydro-isoxazole exhibit potent cytotoxicity (IC50 = 2.03 ± 0.2 μM) through tubulin inhibition [3]. Clinically approved drugs leveraging this scaffold include the anti-inflammatory agent leflunomide (immunomodulatory), valdecoxib (COX-2 inhibition), and antibiotic sulfisoxazole [4] [7].
Table 1: Biological Activities of Isoxazole Derivatives
Biological Activity | Mechanism/Target | Example Compound | Reference |
---|---|---|---|
Anticancer | Tubulin inhibition | 5-(4-Methoxy-naphthalene-1-yl)-4-(4-methoxyphenyl)-4,5-dihydro-isoxazole | [3] |
Antimicrobial | β-Lactamase resistance | Cloxacillin, Dicloxacillin | [3] |
Anti-inflammatory | COX-2 inhibition | Valdecoxib | [4] |
Antiviral | HIV reverse transcriptase inhibition | Alkenyldiarylmethanes with benzisoxazole | [4] |
The 3-methylisoxazole moiety, characterized by a methyl group at the 3-position of the heterocycle, enhances metabolic stability and lipophilicity, facilitating improved blood-brain barrier penetration for CNS-targeting drugs [1] [5]. Its electron-donating effect modulates the ring’s dipole moment (calculated dipole: ~2.8 Debye), influencing binding affinity to target proteins [5] [7]. Key derivatives include:
Table 2: Physicochemical Properties of Key 3-Methylisoxazole Derivatives
Compound | CAS No. | Molecular Formula | Molecular Weight | Storage Conditions |
---|---|---|---|---|
3-Methylisoxazole-5-carboxylic acid | 4857-42-5 | C5H5NO3 | 127.10 g/mol | -20°C, sealed, dark |
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol | 215360-95-5 | C8H11NO2 | 153.18 g/mol | Not specified |
(3-Bromoisoxazol-5-yl)methanol | 25742-00-1 | C4H4BrNO2 | 177.98 g/mol | Inert atmosphere, 2–8°C |
Conformationally, the 3-methyl group introduces steric constraints that favor planar orientations in substituted analogs, optimizing interactions with hydrophobic enzyme pockets. This is critical in compounds like 1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol (CAS 61449-04-5), where the methyl group directs spatial orientation of the cyclohexyl ring [9].
Cyclobutane rings confer distinct steric strain (Baeyer strain) and conformational rigidity to drug molecules, enhancing target selectivity. Incorporating carboxylic acid groups transforms them into bioisosteres for phenylacetic or propionic acid derivatives, improving metabolic stability while retaining hydrogen-bonding capacity [2] [3]. The cyclobutane ring’s high C–C bond angle distortion (~90°) relative to ideal tetrahedral angles increases ring puckering, which can be exploited to lock bioactive conformations [7] [10].
In 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid (CAS 1535427-10-1), the cyclobutane-1-carboxylic acid moiety enables:
Synthetic routes to such hybrids leverage regioselective cycloadditions. For example, 1,3-dipolar cycloaddition between 3-methylisoxazole-5-carbonitrile oxide and cyclobutene dipolarophiles yields functionalized cyclobutyl-isoxazoles [3] [7]. Alternatively, transition metal-catalyzed C–H activation of 3-methylisoxazoles allows direct coupling with bromocyclobutanecarboxylates [7].
Table 3: Structural and Pharmacokinetic Impact of Cyclobutane Carboxylic Acid Moieties
Parameter | Impact on Drug Design | Example Application |
---|---|---|
Bond Angle Strain | Enhances binding affinity by enforcing twisted conformations inaccessible to larger rings | Tubulin inhibitors with improved selectivity [3] |
Carboxylate pKa | Lower pKa (∼4.2) vs. cyclohexyl analogs (pKa ∼4.9) promotes ionization at physiological pH | Acidic pharmacophores for plasma protein binding [7] |
Lipophilicity (ClogP) | Reduces ClogP by ∼0.5 units vs. cyclohexyl analogs, improving solubility | Mitigates crystallization issues in formulations [10] |
The fusion of 3-methylisoxazole and cyclobutanecarboxylic acid thus creates synergistic effects: the isoxazole provides heterocyclic polarity and metabolic resistance, while the strained cyclobutane enhances target engagement through rigid scaffolding [2] [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2